

# Comparison of photoresist performance with different adamantane derivatives

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## A Comparative Guide to Photoresist Performance of Adamantane Derivatives

The incorporation of adamantane moieties into photoresist polymers has been a significant strategy for enhancing lithographic performance, particularly for 193 nm (ArF) and next-generation lithography techniques such as Extreme Ultraviolet (EUV) and Electron Beam (EB) lithography. The bulky, rigid, and etch-resistant nature of the adamantane cage structure provides a unique combination of properties that address key challenges in high-resolution patterning. This guide provides a comparative overview of the performance of photoresists functionalized with different adamantane derivatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development who may utilize lithographic techniques for patterning biomaterials or fabricating microfluidic devices.

## Executive Summary

Adamantane-based photoresists offer a compelling combination of high etch resistance, thermal stability, and transparency at deep UV wavelengths.<sup>[1][2][3][4]</sup> This guide focuses on the comparative performance of acrylic terpolymers incorporating various adamantyl methacrylates as acid-labile leaving groups. The choice of the substituent on the adamantane cage significantly influences key performance metrics such as resolution, sensitivity, and line-edge roughness (LER). While direct, comprehensive comparative data across all lithographic platforms remains proprietary in many cases, this guide synthesizes available data to draw meaningful comparisons and provide representative experimental methodologies.

# Performance Comparison of Adamantane Derivatives

The lithographic performance of photoresists is a multi-faceted evaluation, with resolution, sensitivity, line-edge roughness (LER), and etch resistance being the most critical parameters. The following tables summarize the available quantitative data for photoresists formulated with different adamantane derivatives.

## Lithographic Performance under Electron Beam (EB) Exposure

The following data is based on acrylic terpolymers containing different acid-labile adamantyl methacrylate monomers.

Adamantane		Achieved Resolution (L/S)	Sensitivity (Dose)
Derivative Monomer	Acronym		
2-Methyl-2-adamantyl methacrylate	MAdMA	100 nm	30 $\mu$ C/cm <sup>2</sup>
2-Ethyl-2-adamantyl methacrylate	EAdMA	70 nm	30 $\mu$ C/cm <sup>2</sup>
2-Isopropyl-2-adamantyl methacrylate	PAdMA	70 nm	30 $\mu$ C/cm <sup>2</sup>

L/S: Line/Space patterns Data synthesized from studies by Furukawa et al.[2]

Observations:

- The substitution of the methyl group in MAdMA with larger alkyl groups like ethyl (EAdMA) and isopropyl (PAdMA) leads to an improvement in resolution from 100 nm to 70 nm at the same exposure dose.[2] This suggests that the bulkier leaving groups may influence the deprotection chemistry and dissolution behavior of the resist.

## Line-Edge Roughness (LER) and Etch Resistance

Quantitative, directly comparable data for LER and etch resistance for a series of different adamantane derivatives is sparse in the public domain. However, general trends can be summarized:

- **Line-Edge Roughness (LER):** While adamantane-based resists offer excellent resolution, their LER is reported to be slightly inferior to that of poly(4-hydroxystyrene) (PHS) based resists used in KrF lithography.[\[2\]](#) LER is a complex phenomenon influenced by factors including polymer structure, acid diffusion, and development conditions.[\[5\]](#)[\[6\]](#)
- **Etch Resistance:** The high carbon-to-hydrogen ratio of the adamantane cage contributes to superior plasma etch resistance compared to purely aliphatic acrylic polymers.[\[1\]](#)[\[7\]](#) This is a key advantage for patterning thin films where the resist must withstand the etching process to transfer the pattern to the underlying substrate. Previous studies have shown that adamantane derivatives can significantly enhance the etch resistance of photoresists in various plasma chemistries.[\[8\]](#)[\[9\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the evaluation of adamantane-based photoresists.

## Synthesis of Adamantane-Based Monomers

A common route for the synthesis of 2-alkyl-2-adamantyl methacrylates involves the reaction of a 2-alkyl-2-adamantanol with methacryloyl chloride or methacrylic anhydride.

Example: Synthesis of 2-Ethyl-2-adamantyl methacrylate (EAdMA)

- **Reaction Setup:** A 3-liter, four-necked flask equipped with a mechanical stirrer, condenser, and thermometer is charged with 2175 ml of n-hexane.
- **Addition of Reactants:** 97g of 2-ethyl-2-adamantanol is added to the flask, followed by 0.0072g of a polymerization inhibitor (e.g., tetrachlorobenzoquinone) and 72.5g of a basic ion exchange resin. The mixture is stirred to ensure proper dispersion.
- **Cooling:** The reaction mixture is cooled to -10°C.

- **Addition of Acylating Agent:** 72.5g of vinyl methacrylate is added dropwise to the cooled reaction mixture.
- **Reaction:** The reaction is allowed to proceed for 6 hours at -10°C. The progress of the reaction is monitored by a suitable analytical technique (e.g., gas chromatography).
- **Workup:** Once the reaction is complete, 800 ml of deionized water is added to the flask. The mixture is stirred, and the phases are separated.
- **Purification:** The organic phase is dried over an appropriate drying agent, and the solvent is removed under reduced pressure to yield the 2-ethyl-2-adamantyl methacrylate product.[10]

## Photoresist Formulation

A typical positive-tone chemically amplified photoresist formulation consists of the adamantane-containing polymer, a photoacid generator (PAG), a quencher (base), and a casting solvent.

- **Polymer Solution:** The synthesized adamantane-based copolymer is dissolved in a suitable casting solvent, such as propylene glycol monomethyl ether acetate (PGMEA), to achieve the desired concentration (e.g., 10-20 wt%).
- **PAG Addition:** A photoacid generator (e.g., triphenylsulfonium nonafluoro-n-butanesulfonate) is added to the polymer solution. The concentration of the PAG is typically in the range of 1-5 wt% relative to the polymer.
- **Quencher Addition:** A base quencher (e.g., an amine) is added to control acid diffusion and improve resolution. The concentration of the quencher is typically a fraction of the PAG concentration.
- **Filtration:** The final solution is filtered through a fine-pored filter (e.g., 0.2 µm) to remove any particulate matter.

## Lithographic Evaluation

- **Substrate Preparation:** A silicon wafer is cleaned and pre-treated to ensure good adhesion of the photoresist. An anti-reflective coating (ARC) may be applied prior to photoresist coating.

- Spin Coating: The formulated photoresist solution is dispensed onto the center of the wafer, which is then spun at a high speed (e.g., 1500-3000 rpm) to achieve a uniform thin film of a specific thickness (e.g., 100-300 nm).
- Pre-bake (Soft Bake): The coated wafer is baked on a hotplate (e.g., at 90-130°C for 60-90 seconds) to remove the casting solvent.
- Exposure: The wafer is exposed to a radiation source (ArF laser, EUV, or electron beam) through a patterned mask. The exposure dose is varied to determine the optimal sensitivity.
- Post-Exposure Bake (PEB): The wafer is baked again on a hotplate (e.g., at 90-130°C for 60-90 seconds). During this step, the photogenerated acid catalyzes the deprotection of the adamantyl groups in the exposed regions.
- Development: The wafer is immersed in an aqueous alkaline developer solution (e.g., 2.38 wt% tetramethylammonium hydroxide, TMAH) for a specific time (e.g., 30-60 seconds). The exposed regions, now more soluble due to the deprotection reaction, are dissolved away, leaving a positive-tone pattern.
- Post-bake (Hard Bake): A final bake at a higher temperature may be performed to further harden the patterned resist.
- Characterization: The patterned photoresist is characterized using a scanning electron microscope (SEM) to determine the resolution, LER, and overall pattern quality.

## Etch Resistance Evaluation

- Sample Preparation: A blanket film of the photoresist is coated on a silicon wafer.
- Plasma Etching: The coated wafer is placed in a reactive ion etching (RIE) chamber. The etch resistance is evaluated under specific plasma conditions. For example, for etching a silicon nitride layer, a fluorocarbon-based plasma might be used (e.g., CF<sub>4</sub>/CHF<sub>3</sub>/O<sub>2</sub> gas mixture, specific pressure, power, and bias voltage).
- Etch Rate Measurement: The thickness of the photoresist film is measured before and after the etching process using an ellipsometer or a profilometer. The etch rate is calculated by dividing the change in thickness by the etching time. The etch rate of the adamantane-based

resist is often compared to that of a standard photoresist (e.g., a PHS-based resist) under the same conditions.<sup>[9]</sup>

## Visualizations

### Chemical Structures of Adamantane Derivatives

2-Isopropyl-2-adamantyl methacrylate (PAdMA)



2-Ethyl-2-adamantyl methacrylate (EAdMA)



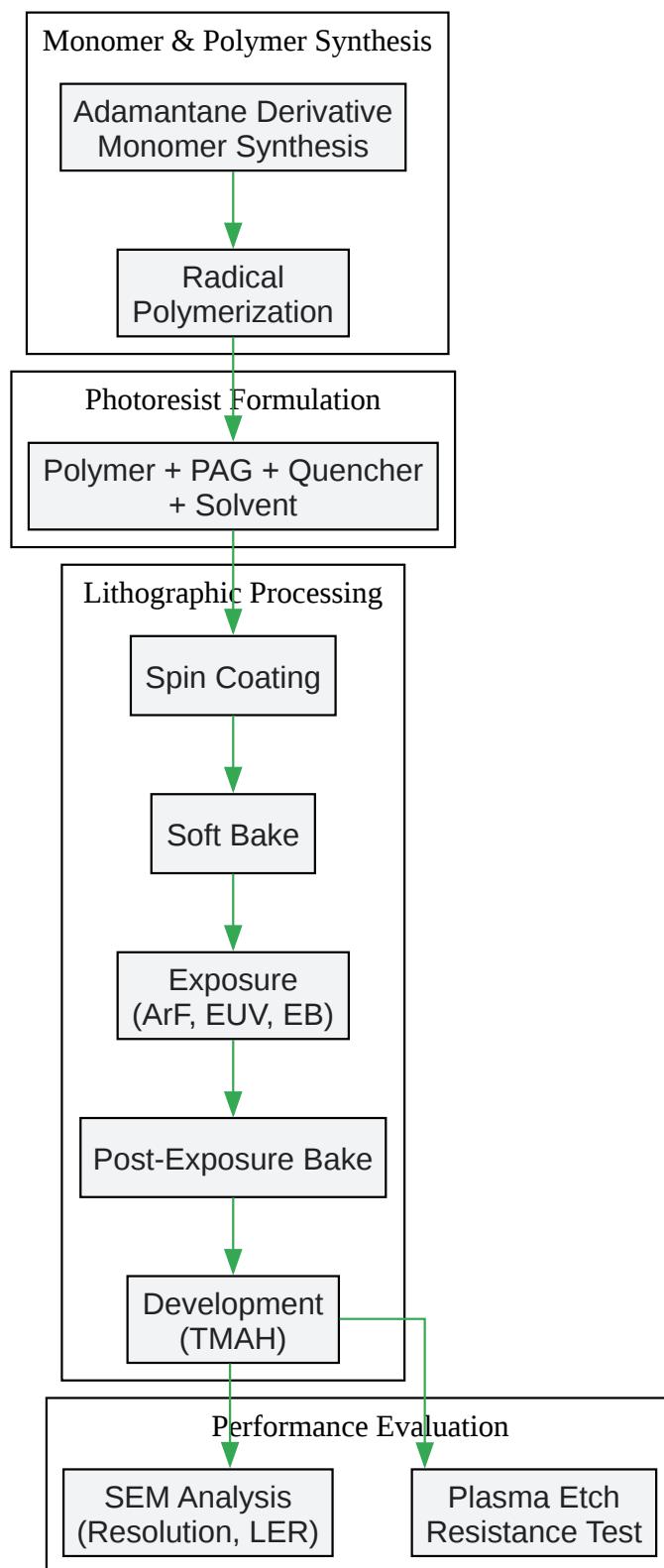
2-Methyl-2-adamantyl methacrylate (MAdMA)



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Caption: Chemical structures of key adamantane methacrylate monomers.

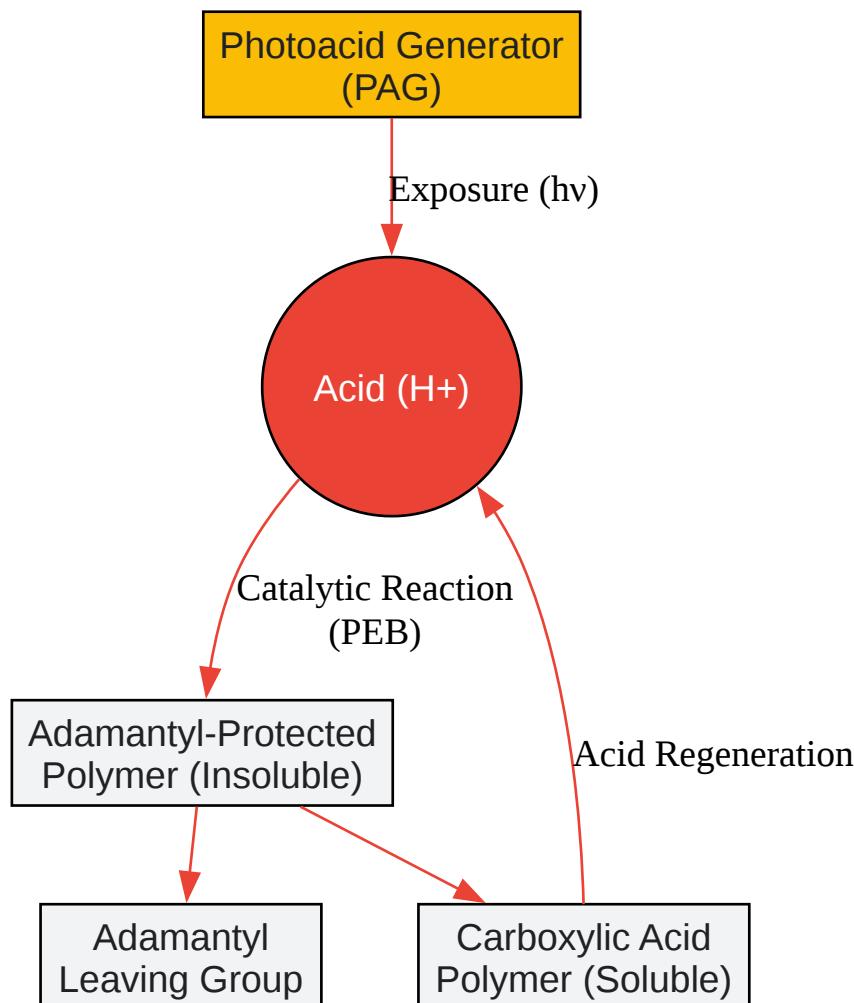
## Experimental Workflow for Photoresist Evaluation



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Caption: Overall workflow from monomer synthesis to performance evaluation.

## Chemical Amplification Signaling Pathway



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